molecular formula C9H6ClNO2S B023125 Quinoline-3-sulfonyl chloride CAS No. 159182-40-8

Quinoline-3-sulfonyl chloride

Cat. No.: B023125
CAS No.: 159182-40-8
M. Wt: 227.67 g/mol
InChI Key: VSAXLHSQUHPTCS-UHFFFAOYSA-N
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Description

Quinoline-3-sulfonyl chloride is an organic compound that belongs to the class of quinoline derivatives It is characterized by a quinoline ring system substituted with a sulfonyl chloride group at the third position

Mechanism of Action

Target of Action

Quinoline-3-sulfonyl chloride is a quinoline compound substituted with a functionalizable sulfonyl chloride group . It has been used in the synthesis of TNAP (tissue-nonspecific alkaline phosphatase) inhibitor lead compounds . The quinoline scaffold has become an important construction motif for the development of new drugs .

Mode of Action

It is known that quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Biochemical Pathways

This compound is involved in the synthesis of quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor and the precursor of grepftfloxacin and ozenoxacin .

Pharmacokinetics

Quinoline derivatives are known for their broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .

Result of Action

The result of the action of this compound is the production of quinolone-based drugs . These drugs have a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in carbon–carbon bond-forming reactions, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment can play a significant role in the effectiveness of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of quinoline-3-sulfonyl chloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled conditions to ensure selective substitution and to minimize side reactions.

Another approach involves the use of sulfonyl chlorides in the presence of a base, such as pyridine, to facilitate the sulfonylation process. This method offers a more straightforward and efficient route to this compound, with high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher throughput. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include Lewis acids, such as aluminum chloride or iron(III) chloride, which facilitate the substitution reaction.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to generate the nucleophiles required for the substitution reaction.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Sulfonamides: Formed by the reaction of this compound with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Quinoline-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.

    Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the eighth position.

    Quinoline-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the fourth position.

    Quinoline-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the second position.

Uniqueness

Quinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in the development of novel therapeutic agents.

Properties

IUPAC Name

quinoline-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAXLHSQUHPTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627503
Record name Quinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159182-40-8
Record name Quinoline-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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